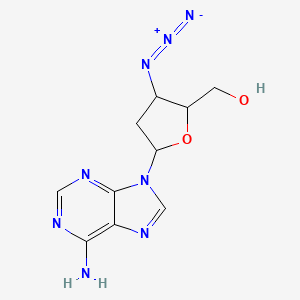
Adenosine, 3'-azido-2',3'-dideoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine, 3'-azido-2',3'-dideoxy- is a nucleoside analog that has garnered significant interest in scientific research due to its unique chemical structure and biological activity. This compound is characterized by the presence of an azido group at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. These modifications confer distinct properties that make Adenosine, 3'-azido-2',3'-dideoxy- a valuable tool in various fields, including medicinal chemistry, molecular biology, and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 3'-azido-2',3'-dideoxy- typically involves multiple steps, starting from commercially available nucleosides. One common method involves the selective protection of the hydroxyl groups, followed by the introduction of the azido group through nucleophilic substitution. The final deprotection step yields the desired compound. Reaction conditions often include the use of organic solvents, such as dimethylformamide (DMF), and reagents like sodium azide (NaN3) for the azidation step .
Industrial Production Methods
Industrial production of Adenosine, 3'-azido-2',3'-dideoxy- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
Adenosine, 3'-azido-2',3'-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
Amino Derivatives: Reduction of the azido group yields amino derivatives.
Substituted Nucleosides: Nucleophilic substitution can introduce various functional groups at the 3’ position.
科学的研究の応用
Adenosine, 3'-azido-2',3'-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
作用機序
The mechanism of action of Adenosine, 3'-azido-2',3'-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication. The compound targets viral reverse transcriptase and other polymerases, disrupting the synthesis of viral genetic material .
類似化合物との比較
Similar Compounds
- 3-Azido-2,3-dideoxyguanosine
- 3-Azido-2,3-dideoxycytidine
- 3-Azido-2,3-dideoxythymidine
Uniqueness
Adenosine, 3'-azido-2',3'-dideoxy- is unique due to its specific interaction with viral reverse transcriptase and its ability to cause chain termination in nucleic acid synthesis. Compared to other similar compounds, it exhibits distinct selectivity and potency, making it a valuable tool in antiviral research .
特性
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRZJDXXQHFAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
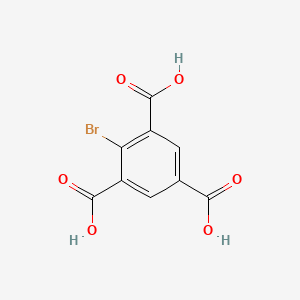
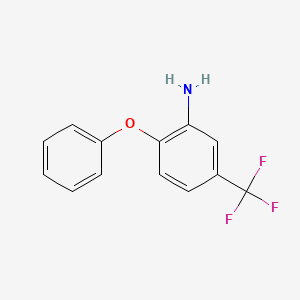
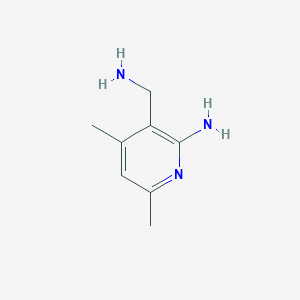
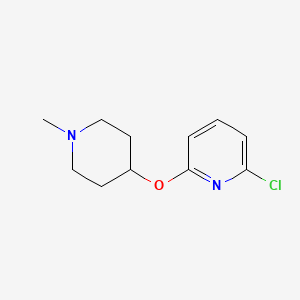
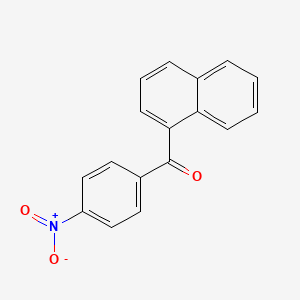
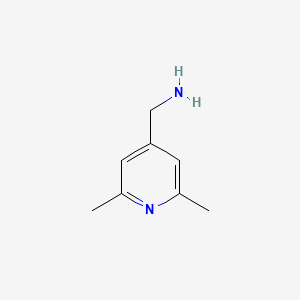
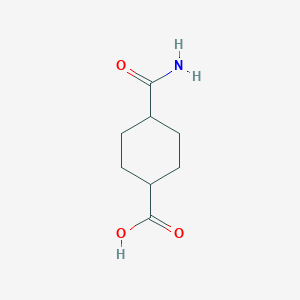
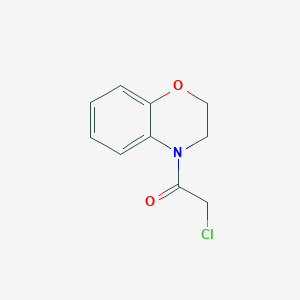
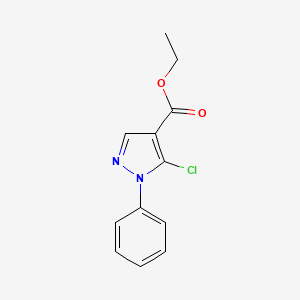
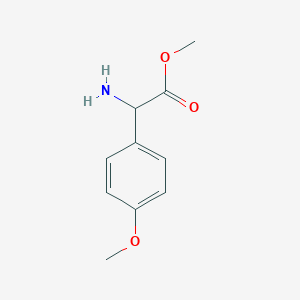
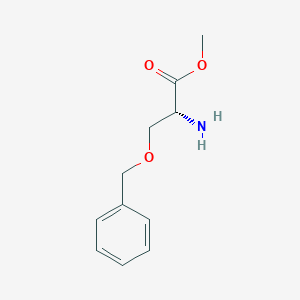
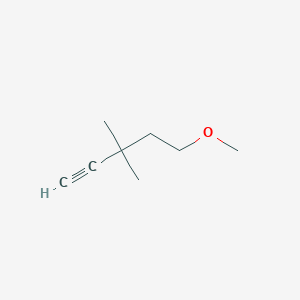
![(3S,8AR)-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1367573.png)
![2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1367575.png)
